Fluvoxamine maleate

Descripción general

Descripción

Fluvoxamine maleate is a selective serotonin reuptake inhibitor primarily used as an antidepressant. It is commonly prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder. This compound is known for its high affinity for the serotonin transporter, which allows it to effectively increase serotonin levels in the brain, thereby alleviating symptoms of depression and anxiety .

Mecanismo De Acción

Target of Action

Fluvoxamine maleate is a selective serotonin reuptake inhibitor (SSRI) used predominantly for the management of depression and Obsessive Compulsive Disorder (OCD) . It functions pharmacologically by inhibiting the neuronal uptake of serotonin . It also acts as an agonist for the sigma-1 receptor (S1R), through which it controls inflammation .

Mode of Action

It has the strongest activity of all SSRIs at the sigma-1 receptor (S1R) with low-nanomolar affinity .

Biochemical Pathways

Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses . S1R is also an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation .

Pharmacokinetics

Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite, fluvoxamine acid, represents around 30-60% of fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid . The absolute bioavailability of this compound is 53% .

Result of Action

The result of fluvoxamine’s action is a reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Action Environment

The action of fluvoxamine can be influenced by environmental factors such as diet and smoking. For instance, smoking induces CYP1A2, which can increase the clearance of fluvoxamine .

Análisis Bioquímico

Biochemical Properties

Fluvoxamine maleate plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition is achieved through its interaction with the serotonin transporter protein. By binding to this transporter, this compound prevents the reabsorption of serotonin, leading to an increased concentration of serotonin in the synaptic cleft. This interaction enhances serotonergic neurotransmission, which is associated with mood regulation and the alleviation of depressive symptoms .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin. The increased serotonin levels in the synaptic cleft can activate serotonin receptors on postsynaptic neurons, leading to changes in gene expression and cellular metabolism. This modulation can result in altered neuronal activity and improved mood regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the serotonin transporter protein. By inhibiting this transporter, this compound prevents the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This increased serotonin availability enhances serotonergic neurotransmission, which is crucial for mood regulation. Additionally, this compound has been shown to interact with the sigma-1 receptor, which may contribute to its anti-inflammatory and neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that this compound can maintain its efficacy over extended periods, with sustained increases in serotonin levels and continued modulation of serotonergic neurotransmission. The compound may undergo degradation over time, which can affect its potency and therapeutic outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively increases serotonin levels and enhances serotonergic neurotransmission without significant adverse effects. At higher doses, this compound can lead to toxic effects, including cardiovascular and dermatological reactions. These adverse effects are dose-dependent and highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

This compound is extensively metabolized by the liver, primarily through oxidative demethylation and deamination. The main metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. These enzymes catalyze the conversion of this compound into its metabolites, which are then excreted in the urine. The metabolic pathways of this compound are crucial for its clearance from the body and can influence its therapeutic efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is extensively bound to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream. The mean apparent volume of distribution for this compound is approximately 25 L/kg, indicating extensive tissue distribution. This distribution is essential for the compound’s therapeutic effects, as it ensures adequate concentrations at target sites .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it exerts its inhibitory effects on the serotonin transporter protein. This localization is crucial for its function as a selective serotonin reuptake inhibitor. Additionally, this compound may interact with other subcellular components, such as the sigma-1 receptor, which is located in the endoplasmic reticulum. These interactions can influence the compound’s activity and contribute to its therapeutic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of fluvoxamine maleate involves several key steps. The primary starting materials are fluvoxamine oxime and 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of n-butanol as a solvent and an alkali to facilitate the substitution reaction. The crude product is then recrystallized using an alkaline aqueous solution to obtain high-purity this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but is optimized for higher yield and purity. The process involves the use of large-scale reactors and controlled conditions to ensure consistent quality. The final product is typically purified through recrystallization and other refining techniques to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Fluvoxamine maleate undergoes various chemical reactions, including:

Oxidation: Fluvoxamine can be oxidized to form various metabolites, primarily in the liver.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The primary synthetic route involves substitution reactions, particularly during the formation of fluvoxamine oxime.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Alkali metals and solvents like n-butanol are commonly used.

Major Products: The major products formed from these reactions include various metabolites of fluvoxamine, which are primarily excreted through the kidneys .

Aplicaciones Científicas De Investigación

Fluvoxamine maleate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: this compound is studied for its effects on serotonin levels and its potential neuroprotective properties.

Medicine: It is extensively researched for its therapeutic effects in treating depression, obsessive-compulsive disorder, and anxiety disorders.

Comparación Con Compuestos Similares

Fluoxetine: Another selective serotonin reuptake inhibitor commonly used to treat depression and anxiety disorders.

Sertraline: Known for its efficacy in treating depression, anxiety, and post-traumatic stress disorder.

Paroxetine: Often prescribed for depression, anxiety disorders, and post-traumatic stress disorder.

Citalopram: Used primarily for the treatment of depression and sometimes for anxiety disorders.

Propiedades

Número CAS |

61718-82-9 |

|---|---|

Fórmula molecular |

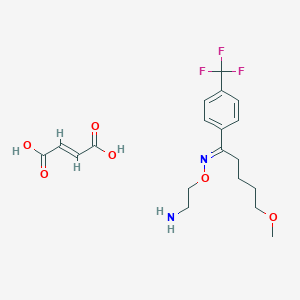

C19H25F3N2O6 |

Peso molecular |

434.4 g/mol |

Nombre IUPAC |

but-2-enedioic acid;2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |

InChI |

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-; |

Clave InChI |

LFMYNZPAVPMEGP-VSOKSMTPSA-N |

SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

SMILES canónico |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

Apariencia |

White Solid |

melting_point |

120-125°C |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

54739-18-3 (Parent) |

Solubilidad |

>65.2 [ug/mL] (The mean of the results at pH 7.4) |

Sinónimos |

Desiflu DU 23000 DU-23000 DU23000 Dumirox Faverin Fevarin Floxyfral Fluvoxadura Fluvoxamin AL Fluvoxamin beta Fluvoxamin neuraxpharm Fluvoxamin ratiopharm Fluvoxamin Stada Fluvoxamin-neuraxpharm Fluvoxamin-ratiopharm Fluvoxamina Geminis Fluvoxamine Fluvoxamine Maleate Fluvoxamine Maleate, (E)-Isomer Fluvoxamine, (Z)-Isomer Geminis, Fluvoxamina Luvox Novo Fluvoxamine Novo-Fluvoxamine Nu Fluvoxamine Nu-Fluvoxamine PMS Fluvoxamine PMS-Fluvoxamine ratio Fluvoxamine ratio-Fluvoxamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fluvoxamine maleate?

A1: this compound functions as a selective serotonin reuptake inhibitor (SSRI). [] This means it primarily acts by blocking the serotonin transporter (5-HTT), a protein responsible for reabsorbing serotonin from the synapse back into the presynaptic neuron. [] By inhibiting this reuptake process, this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. []

Q2: What is the chemical formula and molecular weight of this compound?

A2: this compound is a salt formed between Fluvoxamine (the active drug) and maleic acid. The molecular formula of this compound is C15H21F3N2O2 · C4H4O4, and its molecular weight is 434.4 g/mol. []

Q3: How does the formulation of this compound impact its stability and bioavailability?

A4: Different formulation strategies have been explored to optimize this compound's stability and bioavailability. One approach involves developing sustained-release tablets. [] These tablets utilize a sustained-release skeleton material to control the drug release rate, resulting in more stable treatment effects compared to traditional oral liquids. [] Additionally, lipid nanoparticles loaded with this compound have been investigated. [] These nanoparticles demonstrate promising potential for enhancing drug delivery and bioavailability. []

Q4: Are there specific analytical methods used for the detection and quantification of this compound?

A5: Several analytical techniques are employed for the analysis of this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for quantifying the drug in pharmaceutical formulations and biological samples like plasma. [, , ] Other methods, such as differential pulse polarography (DPP) [] and surfactant to dye binding degree (SBDB) methodology [], have also been explored for its determination in pharmaceutical products.

Q5: Has the pharmacokinetic profile of this compound been studied?

A6: Yes, the pharmacokinetics of this compound have been extensively studied in humans. Research indicates that this compound undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP1A2. [, ] Smoking, which can induce CYP1A2 activity, has been shown to increase the metabolism of Fluvoxamine. [] Hemodialysis, a treatment for kidney failure, has a limited effect on the clearance of this compound. []

Q6: Is there evidence of this compound impacting the metabolism of other drugs?

A7: this compound is known to be a potent inhibitor of certain cytochrome P450 (CYP450) enzymes, particularly CYP1A2. [, ] This inhibition can affect the metabolism of other drugs that are also metabolized by these enzymes. For instance, co-administration of this compound with drugs like warfarin, theophylline, and certain benzodiazepines (e.g., alprazolam, diazepam) can lead to increased plasma concentrations of these drugs, potentially resulting in enhanced or prolonged effects. [] Careful monitoring and dosage adjustments may be necessary when these drugs are used concomitantly. []

Q7: What is the therapeutic indication of this compound?

A8: this compound is primarily indicated for the treatment of obsessive-compulsive disorder (OCD). [, ] It is also prescribed for various types of depression and associated symptoms. [, ]

Q8: Are there any known alternatives or substitutes for this compound?

A9: this compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs). Other SSRIs, such as paroxetine and sertraline, are also used in the treatment of similar conditions. [] The choice of a specific SSRI often depends on individual patient factors, including the specific condition being treated, potential side effects, and patient preference.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

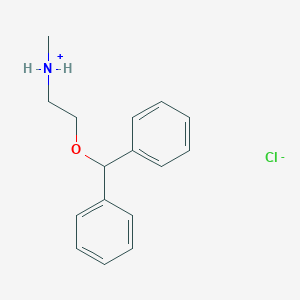

![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)